molecular formula C16H16N4O5 B14331021 Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- CAS No. 103876-53-5

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-

Cat. No.: B14331021
CAS No.: 103876-53-5
M. Wt: 344.32 g/mol
InChI Key: RAUYALIBIJQRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is a complex organic compound with a molecular formula of C16H16N4O5 This compound is characterized by the presence of a hexanoic acid chain linked to a benzopyran ring, which is further substituted with a tetrazole group

Preparation Methods

The synthesis of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves multiple steps. The process typically starts with the preparation of the benzopyran ring, followed by the introduction of the tetrazole group. The final step involves the attachment of the hexanoic acid chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- undergoes various chemical reactions, including:

Scientific Research Applications

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves its interaction with specific molecular targets. The tetrazole group is known to bind to certain enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- can be compared with similar compounds such as:

    Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-: Differing by the position of the benzopyran substitution.

    Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-:

Properties

CAS No.

103876-53-5

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxyhexanoic acid

InChI

InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-5-6-13-10(8-11)9-12(16(23)25-13)15-17-19-20-18-15/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20)

InChI Key

RAUYALIBIJQRKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.